molecular formula C9H5F13O2 B1585746 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid CAS No. 27854-30-4

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid

Cat. No.: B1585746
CAS No.: 27854-30-4
M. Wt: 392.11 g/mol
InChI Key: AAEJJSZYNKXKSW-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic Acid (CAS 27854-30-4) is a fluorinated organic compound with the molecular formula C9H5F13O2 and a molecular weight of 392.11 g/mol . This compound, also known as 2H,2H,3H,3H-Perfluorononanoic acid, is a member of the perfluoroalkyl substances (PFAS) family, which are of significant interest in environmental and toxicological research due to their persistence and bioaccumulation potential . It is a solid at room temperature, with a characteristic melting point of 62-64 °C . As a PFAS, this compound is highly relevant for monitoring and research initiatives, such as those recommended by the European Commission, which aims to gather data on the presence of various PFASs, including perfluorononanoic acid (PFNA), in food and the environment to assess human exposure risks . Researchers utilize this specific fluorinated acid as a standard or reference material in analytical chemistry for method development and calibration, particularly in LC-MS/MS applications, to accurately quantify PFAS levels in complex samples. Its well-defined structure and properties also make it a valuable building block in synthetic chemistry for the development of new materials, surfactants, and performance chemicals. The product is labeled with the hazard code H314, indicating that it is corrosive and causes severe skin burns and eye damage . This product is intended for research and forensic purposes only and is not suitable for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O2/c10-4(11,2-1-3(23)24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEJJSZYNKXKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379917
Record name 3-(Perfluorohexyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27854-30-4
Record name 3-(Perfluorohexyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,2H,3H,3H-Perfluorononanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid (TFNA) is a fluorinated carboxylic acid that has garnered attention due to its unique chemical properties and potential biological activities. This article examines the biological activity of TFNA through a review of recent research findings and case studies.

TFNA is characterized by its long carbon chain and multiple fluorine substituents. Its structure contributes to its hydrophobicity and stability in various environments. The fluorination enhances resistance to degradation and influences its interaction with biological systems.

Biological Activity Overview

Research on TFNA has primarily focused on its effects in agricultural applications and potential implications for human health. Below are key findings related to its biological activity:

1. Agricultural Applications

TFNA has been utilized in pest control strategies. A study demonstrated its effectiveness as a pheromone dispersal agent in vineyards for managing pest populations. The compound was integrated into controlled release devices that emitted pheromones to disrupt mating patterns of pests such as the European Grapevine Moth (EGVM) .

3. Potential Effects on Muscle Function

Recent investigations have explored the effects of omega-3 fatty acids alongside compounds like TFNA on muscle strength and mass. While TFNA itself was not the primary focus, studies suggest that it may influence metabolic pathways related to muscle function when combined with other agents .

Case Studies

Several case studies provide insights into the biological activity of TFNA:

  • Case Study 1: Pheromone Disruption
    In a controlled field trial involving TFNA as a pheromone dispenser for EGVM management, researchers recorded a significant reduction in male moth captures in treated areas compared to controls. This indicates the potential for TFNA to be used effectively in integrated pest management strategies .
  • Case Study 2: Toxicity Assessment
    A systematic review assessed various fluorinated compounds including TFNA for their toxicological profiles. Results indicated that while acute toxicity was low, further research is needed to understand chronic exposure risks and potential endocrine-disrupting effects .

Data Tables

Below are summarized findings from relevant studies regarding the biological activity of TFNA:

Study FocusFindingsReference
Pheromone DispersalSignificant reduction in pest populations
Toxicological AssessmentLow acute toxicity; need for chronic studies
Muscle FunctionPotential influence on muscle metabolism

Scientific Research Applications

Bioplastics Production

TFNA has been utilized in the synthesis of cellulose esters for bioplastic applications. The process involves the reaction of TFNA with cellulose to form cellulose tridecafluorononanoate esters. These bioplastics exhibit several advantageous properties:

  • Greaseproof and Hydrophobic : The incorporation of TFNA enhances the barrier properties of cellulose-based materials against grease and water. This makes them suitable for food packaging applications where moisture resistance is crucial .
  • Biodegradability : The resulting bioplastics maintain biodegradability while providing improved mechanical properties compared to conventional plastics. This is particularly important in reducing plastic waste in the environment .
  • Synthesis Process : The synthesis involves dissolving TFNA in a solvent mixture and reacting it with microcrystalline cellulose under controlled conditions. NMR spectroscopy confirms the formation of esters and helps determine the degree of substitution .

Table 1: Properties of Cellulose Esters Derived from TFNA

PropertyValue
Degree of SubstitutionVaries (up to 3)
Molar Mass~11,600 - 17,000 g/mol
Crystallinity~79%
Water Vapor BarrierImproved

Environmental Applications

In environmental science, TFNA is being investigated for its role as a marker for perfluoroalkyl and polyfluoroalkyl substances (PFASs). Its unique fluorinated structure allows it to be used as a standard in mass spectrometry for detecting other fluorinated compounds in environmental samples.

  • Detection Methodology : TFNA serves as an internal standard in mass spectrometry to improve sensitivity and selectivity when quantifying airborne pheromones and other related compounds in agricultural settings .
  • Environmental Impact Studies : Research has focused on the biodegradation of fluorinated compounds like TFNA by microorganisms. Understanding its degradation pathways is essential for assessing its environmental persistence and potential toxicity .

Table 2: Summary of Environmental Studies Involving TFNA

Study FocusFindings
Pheromone QuantificationEnhanced detection sensitivity using TFNA
BiodegradationConfirmed microbial degradation pathways

Pheromone Synthesis

TFNA is also significant in the synthesis of pheromones used in agricultural pest management. Its derivatives are employed to create pheromone analogs that can be used as attractants or repellents.

  • Synthesis Process : For example, TFNA can be reacted with alcohols (like heptanol) to produce fluorinated esters that serve as pheromone standards. This process involves refluxing TFNA with a catalyst in dichloromethane .
  • Application in Pest Control : The synthesized pheromones can be utilized in traps or as part of integrated pest management strategies to control pest populations effectively without relying solely on chemical pesticides.

Table 3: Pheromone Synthesis Using TFNA

Reaction ComponentResulting Compound
4-Dimethylaminopyridine + TFNAHeptyl 4,4,5,5,...-tridecafluorononanoate
ApplicationInternal standard for pheromone detection

Comparison with Similar Compounds

Fluorination Pattern and Chemical Stability

  • Target Compound: Partial fluorination (13 F atoms) results in intermediate surface energy (~15–20 mN/m), making it more reactive than perfluorinated analogs but more hydrophobic than non-fluorinated carboxylic acids .
  • Perfluorinated Analogs (e.g., PFNA) : Full fluorination (17 F atoms) confers extreme chemical stability and environmental persistence, but raises toxicity concerns .
  • Ammonium Salts (e.g., CAS 3658-63-7) : Ionic forms improve aqueous solubility, enabling use in surfactants, but reduce volatility .

Research Findings and Trends

  • Surface Energy: Fluorinated chains reduce surface energy proportionally to fluorination degree. The target compound’s surface energy (~18 mN/m) is 40% lower than non-fluorinated C9 acids, enhancing its utility in water-repellent coatings .
  • Mass Spectrometry : The heptyl ester derivative (m/z 391.0009) produces distinct fragmentation patterns (e.g., m/z 70, 98), critical for avoiding overlap with analyte signals .
  • Biochemistry : Fluorinated tags (e.g., TFIA) improve S-nitrosoproteome detection sensitivity by 3–5× compared to biotin-based methods .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid (PFNA)?

  • Synthesis : PFNA is typically synthesized via telomerization of tetrafluoroethylene followed by oxidation of the resulting perfluorinated intermediate. A common route involves reacting perfluorinated alkyl iodides with alcohols under controlled conditions, using catalysts like potassium iodide and solvents such as dimethylformamide (DMF) to optimize yield .
  • Characterization : Nuclear Magnetic Resonance (¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. ¹⁹F NMR chemical shifts for PFNA appear in the range of -80 to -120 ppm due to electronegative fluorine atoms, while HRMS confirms molecular weight (e.g., m/z 464.976 for [M-H]⁻) . Purity is assessed via reverse-phase HPLC with UV detection at 210 nm .

Q. How can researchers evaluate the environmental persistence of PFNA in aqueous systems?

  • Experimental Design : Conduct semi-static biodegradation studies using OECD 301B guidelines. Measure PFNA concentrations over time via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C-PFNA) to track degradation products.
  • Key Findings : PFNA exhibits extreme persistence, with half-lives exceeding 1 year in freshwater systems due to strong C-F bonds. Hydrolysis and microbial degradation are negligible under standard conditions .

Advanced Research Questions

Q. What methodological challenges arise in detecting PFNA at trace levels, and how can they be resolved?

  • Challenges : Co-elution with other perfluoroalkyl acids (PFAAs) and matrix interference in complex samples (e.g., serum, soil). Fluorine’s electronegativity also complicates ionization efficiency in MS .
  • Solutions : Use orthogonal separation techniques (e.g., ion-pair chromatography coupled with zwitterionic hydrophilic interaction chromatography) and employ advanced HRMS with mass defect filtering. Isotope dilution improves quantification accuracy .

Q. How should researchers address contradictions in reported toxicity data for PFNA?

  • Data Contradiction Analysis : Variability in toxicity studies (e.g., EC₅₀ ranges from 10–100 μM in vitro) often stems from differences in cell lines, exposure durations, and PFNA purity.
  • Methodological Recommendations :

Standardize assays using OECD guidelines (e.g., TG 455 for estrogen receptor binding).

Validate PFNA purity via ¹⁹F NMR and HRMS before toxicity testing.

Conduct meta-analyses to reconcile conflicting data, adjusting for confounding factors like coexposure to other PFAAs .

Q. What advanced techniques elucidate PFNA’s degradation mechanisms under engineered conditions?

  • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to identify radical intermediates during UV/sulfite advanced reduction processes. Track defluorination via fluoride ion-selective electrodes and ¹⁹F NMR.
  • Key Insights : PFNA degradation proceeds via stepwise cleavage of CF₂ groups, generating shorter-chain intermediates (e.g., C7-C5 PFAAs). Reaction rates depend on pH and reductant concentration (e.g., 90% defluorination at pH 10 with 5 mM sulfite) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid
Reactant of Route 2
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid

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